molecular formula C19H23NO3S B7647906 N-[(2-methoxy-4-phenylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine

N-[(2-methoxy-4-phenylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine

Cat. No. B7647906
M. Wt: 345.5 g/mol
InChI Key: XNNQSIRRBASUCT-UHFFFAOYSA-N
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Description

N-[(2-methoxy-4-phenylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine, also known as PTTMA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[(2-methoxy-4-phenylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway that is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of COX-2 and AKT, as mentioned above. Physiologically, this compound has been shown to reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2-methoxy-4-phenylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine in lab experiments is its synthetic accessibility, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel drugs. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the study of N-[(2-methoxy-4-phenylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another potential direction is the synthesis of new materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

N-[(2-methoxy-4-phenylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine can be synthesized through a multi-step process that involves the reaction of 2-methoxy-4-phenylbenzaldehyde with N-methylthiourea, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then hydrolyzed with hydrochloric acid to yield this compound.

Scientific Research Applications

N-[(2-methoxy-4-phenylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of novel drugs. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. In analytical chemistry, this compound has been utilized as a chiral selector for the separation of enantiomers.

properties

IUPAC Name

N-[(2-methoxy-4-phenylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-20(18-10-11-24(21,22)14-18)13-17-9-8-16(12-19(17)23-2)15-6-4-3-5-7-15/h3-9,12,18H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNQSIRRBASUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=C(C=C1)C2=CC=CC=C2)OC)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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